molecular formula C6H12ClN3O B2454581 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride CAS No. 2219379-48-1

4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride

Cat. No. B2454581
CAS RN: 2219379-48-1
M. Wt: 177.63
InChI Key: MWZDHGQMXCKHCJ-UHFFFAOYSA-N
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Description

Aminomethyl compounds are generally used in organic synthesis and have a wide range of applications. They can be intermediates in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, one method involves the reduction of nitrobenzoic acid . Another method involves the esterification of aminobenzoic acid . The exact synthesis method for “4-(Aminomethyl)-1,3-dimethyl-1H-pyrazol-5-ol hydrochloride” would depend on the specific structure and functional groups present in the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. The exact structure of “this compound” would need to be determined experimentally .


Chemical Reactions Analysis

Amines, such as aminomethyl compounds, can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 4-aminomethylphenylboronic acid hydrochloride is a solid at room temperature and has a molecular weight of 187.43 g/mol .

Scientific Research Applications

Potential Antipsychotic Properties

A study explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, examining their potential as antipsychotic agents. This research discovered that compounds like 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol exhibited antipsychotic-like properties in behavioral animal tests without interacting with D2 dopamine receptors, unlike traditional antipsychotics. This compound demonstrated reduced spontaneous locomotion in mice at non-ataxic doses and did not bind to D2 dopamine receptors, presenting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Central Nervous System Depressant Activity

In another study, the synthesis of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was reported. These compounds were found to have central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some of these compounds also showed potential antipsychotic effects. This research contributes to understanding the role of such compounds in central nervous system depressant activity (Butler, Wise, & Dewald, 1984).

Synthesis and Reactivity for Ligand Creation

A study on the synthesis of 3-dialkylaminomethyl-5-methyl-4-substituted-1H-pyrazoles described a novel method for the functionalization of one of the methyl groups in 3,5-dimethyl-4-substituted-1H-pyrazoles, creating a new route to azoles with coordinating substituents. This research is significant in the field of synthetic chemistry, particularly in the creation of ligands for various applications (Lammers et al., 1995).

Applications in Organometallic Chemistry

The preparation of new water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands was explored in a study. This research demonstrated the synthesis of pyrazole ligands containing aminoalkyl groups and their application in creating organometallic complexes, contributing to the development of new materials in organometallic chemistry (Esquius et al., 2000).

Green and Efficient Synthesis Methods

Research on the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s using a novel catalyst highlighted the development of a green, simple, and efficient method for synthesizing these compounds. This study contributes to the field of green chemistry, emphasizing environmentally friendly and efficient synthesis methods (Khazaei et al., 2012).

Scalable Preparation Processes

A practical and scalable process for the preparation of 4-amino-1,3-dimethylpyrazole hydrochloride, a useful starting material, was reported in a study. This research provides insights into efficient production methods for such compounds, which are crucial in various scientific applications (Graham, Brown, & Ford, 2010).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, 4-aminopyridine, an aminomethyl compound, is used as a research tool in characterizing subtypes of the potassium channel .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For instance, methyl 4-(aminomethyl)benzoate hydrochloride is considered hazardous by the OSHA Hazard Communication Standard and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research and applications of a compound depend on its properties and potential uses. For example, aminomethyl compounds have been used in the synthesis of active pharmaceutical ingredients and could have potential applications in medicinal chemistry .

properties

IUPAC Name

4-(aminomethyl)-2,5-dimethyl-1H-pyrazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-4-5(3-7)6(10)9(2)8-4;/h8H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMJICDXOXWZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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